6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16101269
InChI: InChI=1S/C28H22F3IO8/c1-5-14-10-18-20(13-19(14)40-27(34)15-11-21(35-2)24(37-4)22(12-15)36-3)39-26(28(29,30)31)25(23(18)33)38-17-8-6-16(32)7-9-17/h6-13H,5H2,1-4H3
SMILES:
Molecular Formula: C28H22F3IO8
Molecular Weight: 670.4 g/mol

6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate

CAS No.:

Cat. No.: VC16101269

Molecular Formula: C28H22F3IO8

Molecular Weight: 670.4 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate -

Specification

Molecular Formula C28H22F3IO8
Molecular Weight 670.4 g/mol
IUPAC Name [6-ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 3,4,5-trimethoxybenzoate
Standard InChI InChI=1S/C28H22F3IO8/c1-5-14-10-18-20(13-19(14)40-27(34)15-11-21(35-2)24(37-4)22(12-15)36-3)39-26(28(29,30)31)25(23(18)33)38-17-8-6-16(32)7-9-17/h6-13H,5H2,1-4H3
Standard InChI Key CKNXRJBXNHBCBM-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC(=C(C2=O)OC4=CC=C(C=C4)I)C(F)(F)F

Introduction

  • Chromen derivatives are known for their diverse biological activities and are often studied in pharmacology and materials science.

  • 3,4,5-Trimethoxybenzoate is a derivative of trihydroxybenzoic acid, which has applications in organic synthesis and as a precursor to various compounds .

Given the lack of specific information on this compound, we will explore its potential properties and synthesis based on its components.

Synthesis

The synthesis of such a compound would likely involve multi-step organic reactions. Here’s a hypothetical approach:

  • Formation of the Chromen Core: This could involve condensation reactions between appropriate precursors to form the chromen backbone.

  • Introduction of Functional Groups: The ethyl, 4-iodophenoxy, and trifluoromethyl groups would be introduced through subsequent reactions, potentially involving alkylation, arylation, and fluorination steps.

  • Esterification with Trimethoxybenzoic Acid: The final step would involve esterification of the chromen derivative with 3,4,5-trimethoxybenzoic acid.

Potential Applications

Given the components of this compound, potential applications could include:

  • Pharmacology: Chromen derivatives are known for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

  • Materials Science: The presence of fluorine and iodine could impart unique optical or electrical properties.

Data Table

PropertyValueSource
Molecular FormulaC37H31F4IO10Estimated
Molecular Weight~830 g/molEstimated
Chromen Core FormulaC25H15F4IO5
Trimethoxybenzoate FormulaC12H16O5

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